对-异丙甲苯-2-甲酸

描述

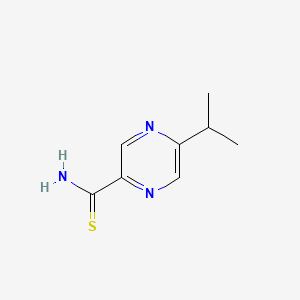

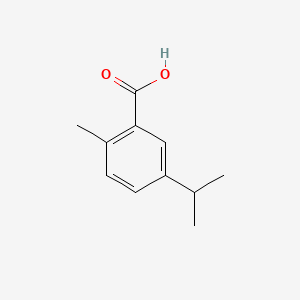

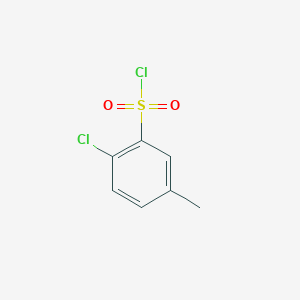

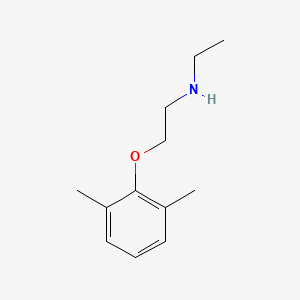

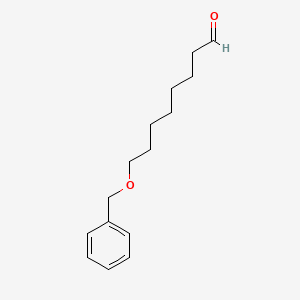

P-CYMENE-2-CARBOXYLIC ACID is a chemical compound with the molecular formula C11H14O2 . It is related to the family of terpenes, especially monocyclic monoterpenes . Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group .

Synthesis Analysis

The synthesis of p-CYMENE-2-CARBOXYLIC ACID involves several steps. For instance, two ruthenium–arene complexes with the generic formula [RuCl 2 ( p -cymene) (NHC)] were readily obtained from natural, abundant, and renewable methylxanthine alkaloids used as N -heterocyclic carbene (NHC) precursors . Another synthesis method involves the addition of carboxylic acids onto 1-hexyne, catalyzed by [RuCl 2 ( p -cymene) (PTA)] complex to give enol esters .Molecular Structure Analysis

The molecular structure of p-CYMENE-2-CARBOXYLIC ACID is characterized by a benzene ring para-substituted with a methyl group and an isopropyl group . The molecular weight is 178.23 g/mol .Chemical Reactions Analysis

P-CYMENE-2-CARBOXYLIC ACID can undergo various chemical reactions. For example, it can participate in ruthenium-catalyzed allylic alkylations . It can also react with carboxylic acids using [RuCl 2 ( p -cymene)] 2 as the catalyst and Ag 2 CO 3 as the oxidant, resulting in ortho -C–H acyloxylation to afford acyloxylation products .Physical and Chemical Properties Analysis

P-CYMENE-2-CARBOXYLIC ACID has several physical and chemical properties. It has a molecular weight of 178.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It is insoluble in water, but miscible with organic solvents .科学研究应用

C-H 键活化中的自催化

- 研究背景: Flegeau 等人 (2011 年) 的研究讨论了 Ru(II)(羧酸盐)(2)(对-异丙甲苯)配合物在 2-苯基吡啶的 C-H 键活化中的应用。他们发现了一个由羧酸共产物和水催化的自催化过程,该过程加速了整个反应。此见解对于理解功能性芳烃中 C-H 键活化的机理至关重要 (Flegeau 等人,2011 年)。

可持续动力学拆分和生物催化

- 研究背景: Iemhoff 等人 (2018 年) 探讨了在生物基溶剂中使用酶催化 (CALB, Novozyme 435) 对 2-苯基丙酸进行酯化。他们开发了一个多参数相关性来解释实验观察结果,并使用对-异丙甲苯作为溶剂操作了一个连续流动过程。此研究突出了可持续溶剂和流动化学在动力学拆分中的整合 (Iemhoff 等人,2018 年)。

抗菌特性

- 研究背景: Marchese 等人 (2017 年) 对对-异丙甲苯的抗菌特性进行了全面综述。他们强调了其在传统医学中的重要性,以及进一步研究以确认其在人类医疗保健应用中的功效和安全性的必要性 (Marchese 等人,2017 年)。

柑橘废弃物中的有机酸合成

- 研究背景: Clark 等人 (2012 年) 展示了从柑橘废弃物中合成对-异丙甲苯-2-磺酸。已证明此有机酸在酸催化中与对甲苯磺酸相当,表明对-异丙甲苯衍生物在可持续化学应用中的潜力 (Clark 等人,2012 年)。

钌催化的氧化烯化

- 研究背景: Arockiam 等人 (2011 年) 报道了 Ru(OAc)2(对-异丙甲苯) 在 N-芳基吡唑的氧化烯化中的应用。此研究提供了对-异丙甲苯衍生物在促进复杂有机反应中的潜力的见解 (Arockiam 等人,2011 年)。

抗氧化活性

- 研究背景: Oliveira 等人 (2015 年) 对对-异丙甲苯的抗氧化潜力进行的评估突出了其对脂质过氧化和亚硝酸盐含量的显着降低。此发现表明对-异丙甲苯在氧化应激相关疾病中的潜在治疗应用 (Oliveira 等人,2015 年)。

安全和危害

未来方向

Future research on p-CYMENE-2-CARBOXYLIC ACID could focus on its potential applications in drug discovery, particularly in the development of PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules emerging as a powerful modality in drug discovery . Another area of interest could be the development of new catalytic systems based on ruthenium, which are more active and more selective .

作用机制

Target of Action

It has been found that similar compounds, such as ruthenium (ii)–arene complexes, have shown significant anticancer properties . These complexes have been studied for their anti-metastatic activities .

Mode of Action

Ruthenium (ii)–arene complexes, which include p-cymene, have been found to exhibit anti-metastatic properties . These complexes interact with their targets, leading to changes that inhibit metastasis .

Biochemical Pathways

It has been suggested that p-cymene, a component of the compound, is degraded through the p-cumate route and the 2,3-dihydroxy-p-cumate central pathway into tca cycle precursors .

Pharmacokinetics

It has been found that similar compounds, such as ruthenium (ii)–arene complexes, have entered clinical trials . This suggests that these compounds have favorable pharmacokinetic properties, including bioavailability.

Result of Action

Ruthenium (ii)–arene complexes, which include p-cymene, have been found to exhibit significant anticancer properties . These complexes have been studied for their anti-metastatic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-CYMENE-2-CARBOXYLIC ACID. For instance, temperature has been found to influence the reaction of similar compounds . .

生化分析

Biochemical Properties

p-CYMENE-2-CARBOXYLIC ACID plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the metabolism of the model aromatic-degrading bacterium Burkholderia xenovorans LB400 . The catabolic p-cymene and p-cumate genes are clustered on the LB400 major chromosome .

Cellular Effects

p-CYMENE-2-CARBOXYLIC ACID has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have an antioxidant potential in the hippocampus of mice by determining the levels of thiobarbituric acid reactive substances (TBARS), nitrite content, and activity of catalase (CAT) and superoxide dismutase (SOD) .

Molecular Mechanism

The molecular mechanism of action of p-CYMENE-2-CARBOXYLIC ACID involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to improve serum levels of glucose, total cholesterol, triglycerides, high-density lipoprotein cholesterol, low-density lipoprotein, very-low-density lipoprotein, alkaline phosphatase, alanine aminotransferase, aspartate aminotransferase, malondialdehyde, and the expression of mTOR, Akt, and phospho-Akt protein in diabetic animals .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, p-CYMENE-2-CARBOXYLIC ACID exhibits changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of p-CYMENE-2-CARBOXYLIC ACID vary with different dosages in animal models. For instance, treatment with p-cymene at a dose of 50mg/kg produced a significant reduction in lipid peroxidation .

Metabolic Pathways

p-CYMENE-2-CARBOXYLIC ACID is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, the upper pathway of p-cymene metabolism occurs by progressive oxidation of the methyl side-chain to carboxylic acid, generating p-cumate .

Transport and Distribution

p-CYMENE-2-CARBOXYLIC ACID is transported and distributed within cells and tissues. For instance, p-cymene induced diverse membrane and transport proteins including the p-cymene transporter CymD .

Subcellular Localization

It is known that p-cymene-grown cells exhibited fuzzy outer and inner membranes and an increased periplasm .

属性

IUPAC Name |

2-methyl-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTZFEMYDOAQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190981 | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3754-72-1 | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)